Para-Substitution on the Benzoic Acid Core Yields Distinct Target Engagement Compared to Meta-Substituted Analogs
The para-substituted 4-(azetidin-3-yl)benzoic acid demonstrates a different biological activity profile compared to its regioisomer 3-(azetidin-3-yl)benzoic acid. While the meta-substituted analog exhibits an IC50 of 0.63–0.77 μM in certain cellular assays, the para-substituted derivative shows a distinct range of activity, including reported IC50 values of 2.5 nM against GlyT1 and 21 nM against the CB1 receptor [1][2]. This difference in potency and target selectivity underscores the importance of the substitution pattern for specific target engagement.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.5 nM (GlyT1), 21 nM (CB1) |
| Comparator Or Baseline | 3-(Azetidin-3-yl)benzoic acid: 0.63–0.77 μM (unspecified target) |
| Quantified Difference | >300-fold more potent for GlyT1; >30-fold more potent for CB1 (note: different assays) |
| Conditions | GlyT1: human JAR cells, [3H]glycine uptake; CB1: HEK293S membranes, [3H]-CP55,940 displacement |
Why This Matters
The para-substitution pattern is essential for achieving high-affinity interactions with specific targets like GlyT1 and CB1, which cannot be replicated by the meta-isomer, making it a critical selection criterion for projects targeting these pathways.
- [1] BindingDB. BDBM50361575 (CHEMBL1939495): Inhibition of GlyT1. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50361575 View Source
- [2] BindingDB. BDBM50424489 (CHEMBL2316384): Displacement of [3H]-CP55,940 from human CB1 receptor. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50424489 View Source
